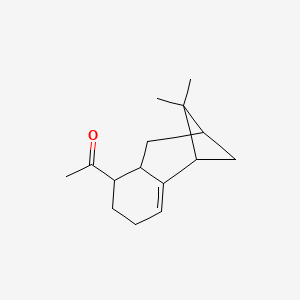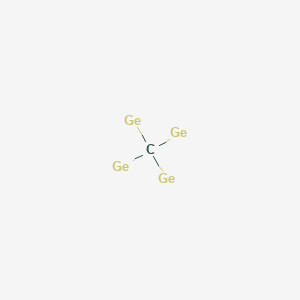![molecular formula C20H27ClO B14447592 4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoyl chloride CAS No. 74446-96-1](/img/structure/B14447592.png)
4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoyl chloride is a chemical compound with the molecular formula C20H27ClO. It is known for its unique bicyclic structure, which includes a benzoyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoyl chloride typically involves the reaction of 4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the benzoic acid derivative is converted to the corresponding benzoyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Formation of amides, esters, or thioesters.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
科学研究应用
4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoic acid: The precursor to the benzoyl chloride derivative.
4-Pentylbicyclo[2.2.2]octan-1-ol: A related compound with a hydroxyl group instead of the benzoyl chloride group.
Uniqueness
4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoyl chloride is unique due to its combination of a bicyclic structure and a reactive benzoyl chloride group. This combination allows for diverse chemical reactivity and applications in various fields.
属性
| 74446-96-1 | |
分子式 |
C20H27ClO |
分子量 |
318.9 g/mol |
IUPAC 名称 |
4-(4-pentyl-1-bicyclo[2.2.2]octanyl)benzoyl chloride |
InChI |
InChI=1S/C20H27ClO/c1-2-3-4-9-19-10-13-20(14-11-19,15-12-19)17-7-5-16(6-8-17)18(21)22/h5-8H,2-4,9-15H2,1H3 |
InChI 键 |
QMGAFIKMRWNEST-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC12CCC(CC1)(CC2)C3=CC=C(C=C3)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



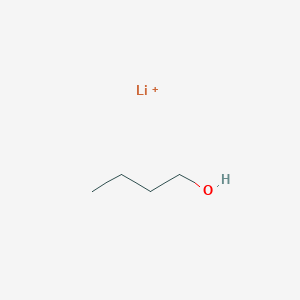
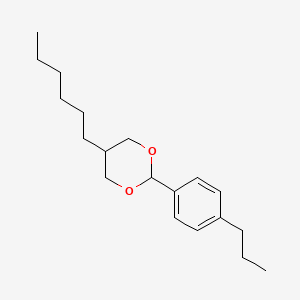
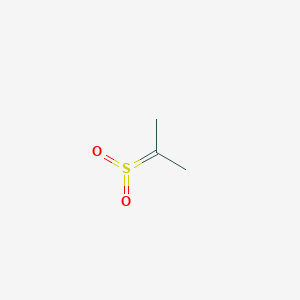


![N-(3-{3-[(Dimethylamino)methyl]phenoxy}propyl)acetamide](/img/structure/B14447529.png)
![7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one](/img/structure/B14447537.png)
